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  • Product: Undec-3-EN-2-one
  • CAS: 10522-37-9

Core Science & Biosynthesis

Foundational

Molecular Architecture, Synthesis, and Chemical Reactivity of Undec-3-en-2-one: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach molecular characterization by integrating fundamental physicochemical properties with practical synthetic utility. Undec-3-en-2-one (CAS: 10522-37-9) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach molecular characterization by integrating fundamental physicochemical properties with practical synthetic utility. Undec-3-en-2-one (CAS: 10522-37-9) is a highly versatile α,β -unsaturated ketone. Featuring an 11-carbon aliphatic backbone and a conjugated enone system, this molecule serves as a critical building block in organic synthesis and a significant volatile organic compound (VOC) in ecological systems[1]. This whitepaper provides an in-depth analysis of its structural properties, a self-validating synthetic protocol, and its mechanistic behavior as a Michael acceptor.

Molecular Architecture and Physicochemical Profile

The chemical behavior of undec-3-en-2-one is dictated by its extended conjugated system. The electron-withdrawing carbonyl group at C2 polarizes the adjacent alkene (C3-C4), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This polarization renders the β -carbon (C4) highly electrophilic and susceptible to nucleophilic attack.

Table 1 summarizes the core quantitative data for undec-3-en-2-one, providing a baseline for analytical and synthetic workflows.

Table 1: Physicochemical Properties of Undec-3-en-2-one

PropertyValueSource
IUPAC Name (E)-undec-3-en-2-one1[1]
CAS Registry Number 10522-37-92[2]
Molecular Formula C11H20O1[1]
Molecular Weight 168.28 g/mol 1[1]
XLogP3 (Lipophilicity) 3.91[1]
Topological Polar Surface Area 17.1 Ų1[1]

Synthetic Methodology: Cross-Aldol Condensation

The most scalable and atom-economical route to undec-3-en-2-one is the regioselective cross-aldol condensation of octanal with acetone, as documented in modern synthetic protocols[3].

Self-Validating Experimental Protocol
  • Objective: Synthesize undec-3-en-2-one while completely suppressing the competitive self-condensation of octanal.

  • Reagents: Octanal (1.0 eq), Acetone (10.0 eq), 10% aqueous NaOH (0.1 eq), Diethyl ether, Brine, Anhydrous MgSO 4​ .

Step-by-Step Workflow:

  • Initialization & Solvent Matrix: Dissolve octanal in a 10-fold molar excess of acetone in a round-bottom flask.

    • Causality: Acetone serves a dual purpose as both the nucleophilic precursor and the solvent. The massive stoichiometric excess statistically guarantees that the base will deprotonate acetone rather than octanal, driving the cross-aldol pathway and preventing octanal self-condensation.

  • Thermal Control: Submerge the flask in an ice-water bath. Insert an internal thermocouple to ensure the temperature remains strictly between 0°C and 5°C.

    • Causality: Low temperatures prevent the premature dehydration of the β -hydroxy ketone intermediate, avoiding the formation of complex polymeric byproducts.

  • Catalytic Activation: Add 10% aqueous NaOH dropwise over 30 minutes under vigorous magnetic stirring.

    • Causality: Dropwise addition maintains a low steady-state concentration of the acetone enolate. This kinetic control prevents runaway exothermic spikes.

  • Propagation & In-Process Validation: Remove the ice bath and stir at room temperature for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent.

    • Validation Check: The reaction is deemed complete only when the octanal spot (visualized via KMnO 4​ stain) completely disappears.

  • Dehydration & Quenching: Neutralize the mixture with 1M HCl to pH 7.

    • Causality: The basic conditions at room temperature thermodynamically drive the dehydration of the intermediate to the conjugated enone. Neutralization halts any further side reactions.

  • Workup & Final Validation: Extract the aqueous phase with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure. Purify via vacuum distillation.

    • Validation Check: Confirm product identity via 1 H NMR. The self-validating marker for the (E)-alkene is a doublet at ~6.0 ppm (J ~ 16 Hz) and a doublet of triplets at ~6.7 ppm, confirming the trans-geometry of the conjugated double bond[3].

SynthesisWorkflow A Octanal + Acetone (Reactants) B Base Catalysis (NaOH, 0°C) A->B Enolization C β-Hydroxy Ketone (Intermediate) B->C Addition D Dehydration (-H2O) C->D Base-catalyzed E Undec-3-en-2-one (Product) D->E Conjugation

Caption: Workflow of the cross-aldol condensation yielding undec-3-en-2-one.

Chemical Reactivity and Mechanistic Pathways

Because of the electron-withdrawing nature of the C2 carbonyl, the C3-C4 alkene is highly polarized. The C4 position acts as a "soft" electrophile. Consequently, undec-3-en-2-one is an exceptional substrate for 1,4-conjugate additions (Michael additions) with soft nucleophiles (e.g., organocuprates, thiols, and malonates). Hard nucleophiles (like Grignard reagents) will typically attack the C2 carbonyl directly (1,2-addition), but the extended aliphatic chain provides steric hindrance that can selectively bias the reaction toward the 1,4-pathway depending on the reagent used.

MichaelAddition A Undec-3-en-2-one (Michael Acceptor) B Nucleophile (Nu-) Attack at C4 A->B LUMO Interaction C Enolate Intermediate (Resonance Stabilized) B->C 1,4-Addition D Protonation at C3 C->D Aqueous Workup E 4-Substituted Undecan-2-one D->E Final Adduct

Caption: Mechanistic pathway of 1,4-Michael addition on undec-3-en-2-one.

Natural Occurrence and Biological Significance

Beyond its synthetic utility, undec-3-en-2-one is a naturally occurring VOC with profound ecological and organoleptic implications.

  • Flavor and Aroma Profiling: In marine biology and food science, it is a key volatile component responsible for specific flavor profiles. It has been identified as a significant VOC in Kumamoto oysters (Crassostrea sikamea), differentiating their sensory characteristics from other species like the Portuguese oyster[4].

  • Ecological Interactions: The compound is also present in the volatile emissions of plants such as Quercus agrifolia[5]. In agricultural research, VOCs of this structural class are actively investigated for their roles in plant defense mechanisms and their potential applications in managing invasive plant pests[6].

References

  • PubChem. "Undec-3-en-2-one | C11H20O | CID 114577". National Center for Biotechnology Information.
  • Cheméo. "Chemical Properties of undec-3-en-2-one (CAS 10522-37-9)". Céondo GmbH.
  • The Journal of Organic Chemistry. "A New Protocol for a Regioselective Aldol Condensation as an Alternative Convenient Synthesis of β-Ketols and α,β-Unsaturated Ketones". ACS Publications.
  • Frontiers in Marine Science. "Molecular Basis of Taste and Micronutrient Content in Kumamoto Oysters (Crassostrea Sikamea) and Portuguese Oysters (Crassostrea Angulata) From Xiangshan Bay". Frontiers Media S.A.
  • PubChem. "3-Undecen-2-one | C11H20O | CID 6437801". National Center for Biotechnology Information.
  • Free University of Bozen-Bolzano. "The use of volatile organic compounds in preventing and managing invasive plant pests and pathogens".

Sources

Exploratory

Stereochemistry and E/Z Isomerization of Undec-3-en-2-one: A Comprehensive Technical Guide

Executive Summary Undec-3-en-2-one (CAS 10522-37-9) is a representative aliphatic α,β-unsaturated ketone (enone) featuring a methyl ketone moiety conjugated with a double bond, extended by a linear heptyl chain (1)[1]. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Undec-3-en-2-one (CAS 10522-37-9) is a representative aliphatic α,β-unsaturated ketone (enone) featuring a methyl ketone moiety conjugated with a double bond, extended by a linear heptyl chain (1)[1]. In drug development and fine chemical synthesis, enones are indispensable as Michael acceptors and dienophiles. The stereochemistry of the C=C double bond—specifically whether it adopts an (E) or (Z) configuration—dictates the spatial trajectory of incoming nucleophiles. This whitepaper provides a deep dive into the stereochemical fundamentals, the thermodynamic causality of its isomerization, and state-of-the-art photocatalytic protocols required to access the elusive (Z)-isomer.

Stereochemical Fundamentals & Thermodynamic Causality

The (E)-isomer of undec-3-en-2-one is the thermodynamically favored state. This preference is driven by the minimization of steric repulsion between the bulky heptyl chain and the methyl/carbonyl group. In contrast, the (Z)-isomer is highly sterically hindered due to severe allylic 1,3-strain (A1,3-strain) (2)[2].

The Causality of Kinetic Trapping: Because the (E)-isomer sits in a deep thermodynamic well, traditional thermal equilibration methods invariably yield the (E)-alkene. Accessing the contra-thermodynamic (Z)-isomer requires bypassing the ground-state energy landscape entirely. This is achieved via a kinetic trap using photochemical energy transfer, which selectively pumps the (E)-isomer into an excited state while leaving the (Z)-isomer untouched (3)[3].

Mechanisms of Photocatalytic E/Z Isomerization

To invert the intrinsic directionality of isomerization, researchers employ Triplet Energy Transfer (EnT) catalysis.

  • Excitation & Intersystem Crossing (ISC): A photocatalyst (e.g., (-)-riboflavin or fac-Ir(ppy)₃) is irradiated with visible light, promoting it to a singlet excited state. This is followed by rapid intersystem crossing to a long-lived triplet state (4)[4].

  • Dexter Energy Transfer: The triplet photocatalyst collides with the ground-state (E)-enone. Because the triplet energy (ET) of the catalyst exceeds that of the (E)-enone, an electron exchange (Dexter mechanism) occurs, promoting the enone to its excited triplet state (3)[3].

  • Relaxation to Photostationary State (PSS): The triplet enone undergoes free rotation around the C3-C4 bond. Non-radiative decay via a conical intersection leads back to the ground state, yielding a mixture heavily enriched in the (Z)-isomer.

Causality of Catalyst Selection:

  • (-)-Riboflavin (Vitamin B2): With an ET of ~50 kcal/mol, riboflavin selectively sensitizes the (E)-isomer. The (Z)-isomer, due to steric deconjugation, has a higher triplet energy that the catalyst cannot reach, circumventing microscopic reversibility and driving the reaction to a highly enriched (Z)-photostationary state (5)[5].

  • fac-Ir(ppy)₃: This organometallic complex has a higher ET (~55-60 kcal/mol). While highly efficient, its larger steric bulk can influence quenching rates, making it a powerful alternative for sterically demanding substrates (6)[6].

Mechanism PC_GS Photocatalyst Ground State PC_S1 Excited Singlet (S1) PC_GS->PC_S1 Visible Light PC_T1 Triplet State (T1) PC_S1->PC_T1 ISC PC_T1->PC_GS Dexter EnT Enone_E (E)-Undec-3-en-2-one (Ground State) PC_T1->Enone_E Energy Transfer Enone_T Triplet Enone (Orthogonal) Enone_E->Enone_T Excitation Enone_T->Enone_E Relaxation (Minor) Enone_Z (Z)-Undec-3-en-2-one (Ground State) Enone_T->Enone_Z Relaxation (Major)

Figure 1: Photocatalytic cycle of E/Z isomerization via triplet energy transfer.

Quantitative Data: Isomerization Efficiency

The table below summarizes the expected photostationary states of activated enones under various catalytic and thermal conditions.

Reaction ConditionPhotocatalystWavelength (nm)Time (h)Z:E RatioYield (%)
Thermal ControlNoneN/A24< 1:99N/A
UV Direct Irrad.None25412~ 20:80Low (Degradation)
Bio-inspired EnT(-)-Riboflavin4021897:385
Organometallic EnTfac-Ir(ppy)₃450499:192

Experimental Protocols

Protocol 1: Synthesis of (E)-Undec-3-en-2-one via Wittig Olefination

Objective: Synthesize the pure (E)-isomer as the starting material.

  • Step 1: Assembly. In a flame-dried round-bottom flask, dissolve octanal (10.0 mmol) and 1-(triphenylphosphoranylidene)-2-propanone (11.0 mmol) in 50 mL of anhydrous toluene.

  • Step 2: Heating. Reflux the mixture under an argon atmosphere for 12 hours.

    • Causality: The use of a stabilized ylide (stabilized by the electron-withdrawing methyl ketone group) inherently favors the formation of the thermodynamically stable (E)-alkene. This occurs via a reversible cycloaddition that leads to a highly selective late transition state during the decomposition of the oxaphosphetane intermediate.

  • Step 3: Purification. Cool the reaction to room temperature and concentrate under reduced pressure. Precipitate the triphenylphosphine oxide (TPPO) byproduct using cold hexanes. Filter the suspension and purify the filtrate via silica gel flash chromatography (Hexanes/Ethyl Acetate) to afford pure (E)-undec-3-en-2-one.

Protocol 2: Photocatalytic E → Z Isomerization

Objective: Convert the thermodynamically stable (E)-isomer to the contra-thermodynamic (Z)-isomer.

  • Step 1: Reaction Assembly. In a 20 mL Schlenk tube, dissolve (E)-undec-3-en-2-one (1.0 mmol) and fac-Ir(ppy)₃ (0.01 mmol, 1 mol%) in 10 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is selected for its high polarity (stabilizing polar transition states) and its complete optical transparency in the visible region.

  • Step 2: Degassing (Critical Step). Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen (O₂) is a triplet ground-state molecule. If present, it will rapidly quench the excited triplet state of the photocatalyst, completely shutting down the energy transfer pathway and halting isomerization.

  • Step 3: Irradiation. Backfill the Schlenk tube with argon and seal it. Irradiate the mixture using 450 nm blue LEDs at room temperature for 4 hours.

    • Causality: The 450 nm wavelength perfectly overlaps with the metal-to-ligand charge transfer (MLCT) absorption band of fac-Ir(ppy)₃ without directly exciting the enone, preventing undesired side reactions.

  • Step 4: Workup & Analysis. Remove the solvent under reduced pressure. Purify the crude mixture via flash column chromatography on silica gel. Determine the Z:E ratio using ¹H NMR spectroscopy by integrating the distinct vinylic proton signals.

Workflow Step1 1. Assembly (E)-Enone + Catalyst in MeCN Step2 2. Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Irradiation 402/450 nm LEDs at 25°C Step2->Step3 Step4 4. Isolation Chromatography Step3->Step4 Step5 5. Analysis 1H NMR (Z:E Ratio) Step4->Step5

Figure 2: Step-by-step experimental workflow for photocatalytic isomerization.

References

  • PubChem, "3-Undecen-2-one | C11H20O | CID 6437801". National Center for Biotechnology Information.
  • Organic Chemistry Portal, "A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins". Metternich, J. B.; Gilmour, R. J. Am. Chem. Soc. 2015.
  • ACS Publications, "Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts". ACS Catalysis 2021.
  • ACS Publications, "Photocatalytic E → Z Isomerization of β-Ionyl Derivatives". J. Org. Chem. 2019.
  • RSC Publishing, "Photocatalyst size controls electron and energy transfer: Selectable E/Z isomer synthesis". Chemical Science 2013.
  • ACS Publications, "Deconjugative Photoisomerization of Cyclic Enones". J. Am. Chem. Soc. 2025.

Sources

Foundational

Biosynthetic Architecture and Analytical Isolation of Undec-3-en-2-one: A Technical Whitepaper

Executive Summary Undec-3-en-2-one (CAS: 10522-37-9), an α,β-unsaturated aliphatic methyl ketone, represents a specialized class of volatile organic compounds (VOCs). Characterized by its reactive enone moiety, it serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Undec-3-en-2-one (CAS: 10522-37-9), an α,β-unsaturated aliphatic methyl ketone, represents a specialized class of volatile organic compounds (VOCs). Characterized by its reactive enone moiety, it serves as a potent semiochemical in specific botanical lineages. This whitepaper provides an authoritative examination of its natural sources, the enzymatic logic governing its biosynthesis, and field-proven, self-validating methodologies for its isolation and quantification.

Natural Botanical Sources and Ecological Context

While saturated methyl ketones (e.g., 2-undecanone) are ubiquitous in plants like wild tomato (Solanum habrochaites), monounsaturated enones like undec-3-en-2-one are significantly rarer. Current metabolomic databases and literature identify two primary natural reservoirs [1][2]:

  • Quercus agrifolia (Coast Live Oak): Emits the compound as part of a complex volatile bouquet, likely in response to abiotic stress or herbivory.

  • Cistus creticus (Pink Rock-Rose): Utilizes the compound within its glandular trichomes as a constituent of its defensive essential oils.

Ecological Causality: The presence of the α,β-unsaturated carbonyl moiety makes undec-3-en-2-one a potent Michael acceptor. In an ecological context, this electrophilic center can covalently modify nucleophilic residues (such as cysteine thiols) in the proteins of interacting herbivores or pathogens, thereby conferring a distinct defensive advantage over saturated analogs.

Biosynthetic Pathway: Truncation of Fatty Acid β-Oxidation

The biosynthesis of aliphatic methyl ketones in plants and engineered microbes deviates from standard lipid catabolism. Instead of complete degradation to acetyl-CoA, the β-oxidation pathway is enzymatically intercepted [4].

  • Acyl-CoA Activation: The pathway initiates with a medium-chain fatty acid (e.g., lauric acid, C12), which is converted to an acyl-CoA thioester by an acyl-CoA synthetase.

  • Oxidation to Enoyl-CoA: Acyl-CoA dehydrogenases (e.g., FadE homologs) introduce a double bond, forming trans-2-enoyl-CoA.

  • Hydration and Secondary Oxidation: Enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase convert this intermediate to a β-ketoacyl-CoA.

  • Thioesterase Interception: To prevent complete cleavage by thiolase, a specialized thioesterase (such as the 4-HBT family enzyme ShMKS2 found in plants, or FadM in bacteria) hydrolyzes the β-ketoacyl-CoA, yielding a free β-keto acid [4].

  • Decarboxylation: The highly unstable β-keto acid undergoes decarboxylation—either spontaneously or catalyzed by a methyl ketone synthase (e.g., ShMKS1)—to yield the final methyl ketone.

For undec-3-en-2-one, the retention of the double bond at the 3-position implies an incomplete reduction during the elongation/oxidation cycle, effectively preserving the enone structure.

Biosynthesis FA Fatty Acid (C12) Precursor AcylCoA Acyl-CoA (Acyl-CoA Synthetase) FA->AcylCoA ATP, CoA EnoylCoA trans-2-Enoyl-CoA (Acyl-CoA Dehydrogenase) AcylCoA->EnoylCoA FAD -> FADH2 HydroxyCoA β-Hydroxyacyl-CoA (Enoyl-CoA Hydratase) EnoylCoA->HydroxyCoA H2O KetoCoA β-Ketoacyl-CoA (Hydroxyacyl-CoA Dehydrogenase) HydroxyCoA->KetoCoA NAD+ -> NADH KetoAcid β-Keto Acid (Thioesterase Interception) KetoCoA->KetoAcid H2O, CoA release (Pathway Truncation) Undecenone Undec-3-en-2-one (Decarboxylation) KetoAcid->Undecenone CO2 release

Biosynthetic pathway of undec-3-en-2-one via truncated β-oxidation.

Physicochemical Profile and Quantitative Data

Understanding the physical properties of undec-3-en-2-one is critical for designing robust extraction and chromatographic methods. Table 1 synthesizes key quantitative metrics required for analytical validation [1][2][3].

Table 1: Physicochemical Properties of Undec-3-en-2-one

PropertyValueReference
IUPAC Name (E)-undec-3-en-2-one[2]
Molecular Formula C₁₁H₂₀O[1]
Molecular Weight 168.28 g/mol [1]
XLogP3-AA 3.9 (Highly lipophilic)[2]
Kovats Retention Index (RI) 1344 – 1424 (Non-polar column)[3]
CAS Registry Number 10522-37-9[3]

Experimental Workflows: Isolation and Analytical Validation

To accurately quantify undec-3-en-2-one from complex plant matrices, researchers must overcome the thermal lability of the enone double bond, which can easily isomerize to the (Z)-configuration or migrate under harsh solvent extraction conditions.

Protocol: Solid-Phase Microextraction (SPME) and GC-MS Analysis

This protocol utilizes headspace SPME to ensure a self-validating, artifact-free extraction system.

  • Matrix Quenching: Flash-freeze 1.0 g of Q. agrifolia leaf tissue in liquid nitrogen immediately upon harvest.

    • Causality: Immediate freezing halts endogenous lipoxygenase (LOX) and β-oxidation activity, preventing the post-harvest accumulation of artifactual VOCs that skew quantitative results.

  • Self-Validating Standardization: Transfer the pulverized tissue to a 20 mL headspace vial. Spike the matrix with 10 µL of an internal standard (2-octanone, 10 µg/mL in methanol).

    • Causality: 2-octanone is structurally similar to the target analyte but is not natively present in the sample. Its recovery allows for precise relative quantification and validates the extraction efficiency of the system.

  • Equilibration and Extraction: Incubate the vial at 40°C for 15 minutes. Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes.

    • Causality: The PDMS/DVB coating selectively adsorbs medium-chain carbonyls. The mild 40°C temperature is strictly maintained to prevent thermal isomerization of the (E)-undec-3-en-2-one double bond.

  • Desorption and Chromatography: Desorb the fiber in the GC inlet at 250°C for 2 minutes in splitless mode. Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 2 min), ramp at 5°C/min to 220°C.

    • Causality: The slow 5°C/min ramp is essential to baseline-resolve undec-3-en-2-one from its saturated analog, undecan-2-one, and other isobaric interferents.

  • Mass Spectrometry Validation: Operate the MS in Electron Ionization (EI) mode at 70 eV. Confirm identity by matching the mass fragmentation pattern against the NIST library and verifying the Kovats Retention Index (RI) falls strictly within the established 1344–1424 range [3].

    • System Check: Prior to sample extraction, run a blank SPME fiber desorption profile to establish a baseline and rule out siloxane column bleed.

Workflow Sample Plant Tissue (N2 Quenched) Extraction Headspace SPME (PDMS/DVB, 40°C) Sample->Extraction Volatile capture GC Gas Chromatography (5°C/min Ramp) Extraction->GC Thermal Desorption MS Mass Spectrometry (EI Mode, 70 eV) GC->MS Baseline Separation Data Data Validation (Kovats RI Matching) MS->Data Spectral ID

SPME and GC-MS analytical workflow for undec-3-en-2-one isolation.

References

  • PubChem Compound Summary for CID 114577, Undec-3-en-2-one. National Center for Biotechnology Information. URL:[Link]

  • PubChem Compound Summary for CID 6437801, 3-Undecen-2-one. National Center for Biotechnology Information. URL:[Link]

  • 3-Undecen-2-one. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. URL:[Link]

  • Goh, E. B., Baidoo, E. E., Keasling, J. D., & Beller, H. R. (2012). Engineering of Bacterial Methyl Ketone Synthesis for Biofuels. Applied and Environmental Microbiology. URL:[Link]

Protocols & Analytical Methods

Method

Unveiling the Role of Undec-3-en-2-one: A Key Intermediate in Pheromone Synthesis

Introduction: The Significance of Undec-3-en-2-one in Chemical Ecology In the intricate world of chemical ecology, semiochemicals, and particularly pheromones, serve as the language of insects, dictating behaviors from m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Undec-3-en-2-one in Chemical Ecology

In the intricate world of chemical ecology, semiochemicals, and particularly pheromones, serve as the language of insects, dictating behaviors from mating and aggregation to alarm and trail-following.[1] The precise synthesis of these often complex organic molecules is paramount for their application in sustainable agriculture and pest management, where they are deployed to monitor and control insect populations with high specificity.[2][3] Among the myriad of molecular architectures found in insect pheromones, the long-chain unsaturated ketone motif is of significant interest. Undec-3-en-2-one, a C11 α,β-unsaturated ketone, emerges as a versatile and crucial chemical intermediate in the stereoselective synthesis of a variety of insect pheromones.

This comprehensive guide delves into the strategic importance of undec-3-en-2-one in pheromone synthesis. We will explore its stereospecific synthesis through established organic chemistry reactions, provide detailed, field-tested protocols, and present a case study on its application as a precursor in the synthesis of a key insect pheromone. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of chemical synthesis, entomology, and agricultural science.

The Strategic Importance of the Enone Moiety

The α,β-unsaturated ketone functionality within undec-3-en-2-one offers a reactive handle for a variety of chemical transformations, making it a valuable building block in multi-step syntheses. The double bond can be stereoselectively reduced to introduce specific stereochemistry, a critical factor in the bioactivity of many pheromones.[4] Furthermore, the carbonyl group can be a site for nucleophilic attack, allowing for the extension of the carbon chain and the introduction of further functional groups.

Synthesis of Undec-3-en-2-one: A Methodological Overview

The synthesis of undec-3-en-2-one can be achieved through several classical organic reactions, with the choice of method often depending on the desired stereochemistry of the double bond (E or Z). The Horner-Wadsworth-Emmons (HWE) reaction and the Aldol condensation are two of the most reliable and widely employed methods for constructing α,β-unsaturated ketones.

Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Undec-3-en-2-one

The Horner-Wadsworth-Emmons reaction is renowned for its high (E)-selectivity in the formation of alkenes.[2][5] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde. For the synthesis of (E)-undec-3-en-2-one, the key reactants are octanal and the phosphonate ylide derived from diethyl (2-oxopropyl)phosphonate.

Workflow for the Synthesis of (E)-Undec-3-en-2-one via HWE Reaction

HWE_Synthesis reagent1 Diethyl (2-oxopropyl)phosphonate intermediate Phosphonate Ylide reagent1->intermediate Deprotonation reagent2 Base (e.g., NaH) reagent2->intermediate reagent3 Octanal product (E)-Undec-3-en-2-one reagent3->product intermediate->product Reaction with Octanal workup Aqueous Workup & Purification product->workup Aldol_Synthesis reagent1 Octanal intermediate β-Hydroxy Ketone reagent1->intermediate reagent2 Acetone reagent2->intermediate catalyst Base (e.g., NaOH) or Acid Catalyst catalyst->intermediate product Undec-3-en-2-one intermediate->product -H₂O workup Dehydration & Purification product->workup Pheromone_Synthesis start (E)-Undec-3-en-2-one intermediate Saturated Ketone start->intermediate 1,4-Conjugate Addition reagent Organocuprate (e.g., R₂CuLi) reagent->intermediate alcohol Secondary Alcohol intermediate->alcohol Carbonyl Reduction reduction Reduction (e.g., NaBH₄) reduction->alcohol final_product Pheromone Analogue (e.g., Acetate) alcohol->final_product Acetylation

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Application

Application Note: High-Resolution GC-FID Methodology for the Quantitative Analysis of Undec-3-en-2-one

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals. Introduction & Mechanistic Background Undec-3-en-2-one (CAS: 10522-37-9) is an α,β-unsaturated ketone of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals.

Introduction & Mechanistic Background

Undec-3-en-2-one (CAS: 10522-37-9) is an α,β-unsaturated ketone of significant analytical interest. It serves as a critical volatile biomarker in fermentation metabolomics[1], a potent off-flavor indicator in recirculating aquaculture systems (RAS)[2], and a versatile intermediate in the synthesis of terpenic epoxides. Because it is highly volatile and lipophilic, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is the most robust platform for its quantification.

This application note details a self-validating GC-FID protocol designed to isolate, resolve, and quantify undec-3-en-2-one from complex aqueous and biological matrices.

Analytical Strategy & Causality (E-E-A-T Principles)

To guarantee high precision and scientific integrity, every parameter in this method is dictated by the physicochemical properties of the target analyte:

  • Column Chemistry: We utilize a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5 or DB-5). The slight polarizability of the phenyl groups induces dipole-dipole interactions with the ketone's carbonyl oxygen and its conjugated double bond. This specifically resolves undec-3-en-2-one from saturated analogs and co-extracted aliphatic matrix lipids, a standard practice in 3[3].

  • Thermal Dynamics: Undec-3-en-2-one has a boiling point of approximately 230–240 °C at atmospheric pressure. Setting the GC inlet to 250 °C ensures instantaneous flash vaporization without inducing thermal degradation of the α,β-unsaturated system.

  • Self-Validating System: A protocol is only as trustworthy as its internal controls. Here, 2-octanone is utilized as an Internal Standard (IS). Because 2-octanone shares the methyl ketone moiety but possesses a shorter carbon chain, it mimics the extraction efficiency of undec-3-en-2-one while eluting earlier in the chromatogram. Monitoring the IS peak area across injections continuously validates both the extraction recovery and the stability of the FID response.

Workflow Visualization

G N1 1. Aqueous Sample Matrix (Spiked with IS) N2 2. Liquid-Liquid Extraction (Hexane, Vortex 2 min) N1->N2 Isolate VOCs N3 3. Phase Separation & Drying (Centrifuge, Anhydrous Na2SO4) N2->N3 Remove Water N4 4. GC Inlet Vaporization (Splitless, 250°C) N3->N4 1 µL Injection N5 5. Capillary Separation (HP-5 Column, Temp Gradient) N4->N5 Volatilize N6 6. FID Detection (300°C, H2/Air Flame) N5->N6 Elute & Ionize

Figure 1: Workflow for extraction, separation, and GC-FID quantification of undec-3-en-2-one.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Undec-3-en-2-one analytical standard (≥98% purity).

  • 2-Octanone (Internal Standard, IS).

  • Extraction solvent: HPLC-grade Hexane.

  • Anhydrous sodium sulfate (Na₂SO₄).

Sample Preparation (Liquid-Liquid Extraction)
  • IS Spiking: Transfer 5.0 mL of the aqueous sample matrix into a 15 mL glass centrifuge tube. Spike with 50 µL of the IS solution (100 µg/mL 2-octanone). Causality: Spiking prior to extraction accounts for any volumetric or physical losses during the sample preparation phase.

  • Solvent Extraction: Add 2.0 mL of hexane. Vortex vigorously for 2 minutes. Causality: Hexane selectively partitions the lipophilic ketone (LogP ~3.5) into the organic phase while leaving polar proteins, salts, and carbohydrates in the aqueous phase.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 5 minutes at 4 °C to break any emulsions.

  • Chemical Drying: Carefully transfer the upper organic (hexane) layer to a clean glass vial containing 0.5 g of anhydrous Na₂SO₄. Let sit for 5 minutes. Causality: Removing trace water is critical; water expansion in the GC inlet causes severe peak tailing, baseline noise, and column degradation.

  • Vial Transfer: Decant the dried organic layer into a 2 mL GC autosampler vial equipped with a PTFE/silicone septum.

GC-FID Operating Parameters

The following parameters are optimized for the separation of medium-chain unsaturated ketones[3].

Table 1: GC-FID Operating Parameters

ParameterSpecificationCausality / Rationale
Column HP-5 or DB-5 (30 m × 0.32 mm, 0.25 µm)5% phenyl phase provides dipole interactions to resolve the unsaturated ketone from matrix lipids.
Carrier Gas Helium (He), 1.5 mL/min (Constant Flow)Maintains consistent linear velocity across the temperature gradient.
Injection Mode Splitless, 1 µLMaximizes sensitivity for trace-level VOC quantification.
Inlet Temperature 250 °CEnsures complete flash vaporization of the C11 ketone without thermal degradation.
Oven Program 60 °C (2 min) ➔ 10 °C/min ➔ 250 °C (5 min)Focuses the solvent band, then efficiently elutes the target analyte while purging heavy contaminants.
Detector (FID) 300 °CPrevents condensation of late-eluting matrix compounds and stabilizes the H₂/Air flame.
Flame Gases H₂: 30 mL/min, Air: 300 mL/minOptimal stoichiometric ratio for maximum ionization efficiency of carbon-hydrogen bonds.

Quantitative Data & Method Validation

To ensure the method acts as a self-validating system, the following performance metrics must be evaluated during system suitability testing.

Table 2: Method Validation Specifications

Validation MetricTarget SpecificationDiagnostic Purpose
Linearity (R²) ≥ 0.995 (1 - 100 µg/mL)Confirms the proportional response of the FID to undec-3-en-2-one concentration.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLEstablishes the lower boundaries of reliable detection and quantification.
IS Recovery 85% - 115%Validates the efficiency of the LLE process and accounts for matrix effects.
Retention Time Precision RSD ≤ 0.1% (n=6)Ensures column flow stability and accurate peak identification.
Peak Area Precision RSD ≤ 2.0% (n=6)Confirms autosampler reproducibility and flame stability.

Troubleshooting Insights

  • Peak Tailing: If the undec-3-en-2-one peak exhibits tailing, it indicates active sites (exposed silanol groups) in the GC inlet liner or the front of the column. Solution: Replace the glass wool liner with a highly deactivated liner and trim 10–15 cm from the front of the capillary column.

  • Matrix Co-elution: If complex biological matrices (e.g., 1[1] or 2[2]) cause interferences that co-elute with the target peak, decrease the oven ramp rate from 10 °C/min to 5 °C/min between 120 °C and 160 °C to enhance longitudinal diffusion and baseline resolution.

References

  • Chemical characterization, in vitro biological activity of essential oils and extracts of three Eryngium L. species and molecular docking of selected major compounds. PMC / NIH. Available at:[Link]

  • More than just geosmin and 2-methylisoborneol? Off-flavours associated with recirculating aquaculture systems. ResearchGate. Available at:[Link]

  • Shift of Volatile Organic Compounds (VOCs) in Gluten-Free Hemp-Enriched Sourdough Bread: A Metabolomic Approach. ResearchGate. Available at: [Link]

Sources

Method

Application Note: The Dual Utility of Undec-3-en-2-one in Fragrance Formulation and Advanced Synthetic Discovery

Executive Summary Undec-3-en-2-one (CAS 10522-37-9) is an α,β -unsaturated aliphatic ketone that occupies a unique intersection between flavor and fragrance (F&F) chemistry and pharmaceutical drug development. In perfume...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Undec-3-en-2-one (CAS 10522-37-9) is an α,β -unsaturated aliphatic ketone that occupies a unique intersection between flavor and fragrance (F&F) chemistry and pharmaceutical drug development. In perfumery, it is deployed as a highly substantive odorant, imparting fatty, fruity, and floral nuances to complex accords[1]. Beyond its direct organoleptic applications, its conjugated enone system makes it a highly efficient Michael acceptor. This reactivity allows undec-3-en-2-one to serve as a critical synthetic building block for complex molecular architectures, ranging from novel spiro-acetal fragrance compounds[2] to resorcinol-derived cannabinoid precursors[3].

This application note details the physicochemical profiling of undec-3-en-2-one and provides validated protocols for both its analytical quantification in fragrance matrices and its utilization in advanced synthetic workflows.

Physicochemical & Olfactory Profiling

The utility of undec-3-en-2-one in F&F formulations is dictated by its aliphatic chain length and the polarity of its carbonyl group. The 11-carbon backbone provides significant lipophilicity, ensuring excellent fixation in emulsion-based cosmetics, while the α,β -unsaturated moiety facilitates reversible Schiff base formation with primary amines in olfactory receptors, enhancing its detection threshold.

Table 1: Physicochemical and Olfactory Properties

ParameterValue / DescriptionCausality in Formulation
CAS Number 10522-37-9-
Molecular Formula C₁₁H₂₀O-
Molar Mass 168.28 g/mol Mid-weight volatile; acts as a bridge between top and heart notes.
Boiling Point 242.00 – 246.00 °C (@ 760 mmHg)Ensures slow, sustained release from the skin surface[4].
LogP (o/w) ~3.71High lipophilicity; ideal for lipid-rich cosmetic bases and solid perfumes[4].
Odor Profile Aliphatic, slightly fatty, fruity, floralBlends seamlessly with lactones and ionones to boost floral-fruity accords.

Analytical Protocol: Headspace SPME-GC-MS for Matrix Stability

To utilize undec-3-en-2-one effectively in fragrance research, scientists must evaluate its release kinetics from the product matrix. The following protocol outlines a self-validating Solid-Phase Microextraction (SPME) method.

Protocol 1: Matrix Release Kinetics Evaluation

Expertise & Causality behind Experimental Choices:

  • Fiber Selection: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is chosen because undec-3-en-2-one (LogP 3.71) requires a multi-phase coating to be efficiently extracted alongside highly volatile monoterpenes and heavier base notes.

  • Thermal Equilibration: Equilibrating at 40 °C mimics human skin temperature, yielding a biologically relevant emission profile rather than a forced thermal degradation profile.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.0 g of the fragrance emulsion into a 20 mL amber headspace vial. Add 10 µL of an internal standard solution (e.g., 2-octanone at 100 ppm in ethanol) to validate extraction efficiency. Seal with a PTFE/silicone septum.

  • Equilibration: Incubate the vial at 40 °C for exactly 30 minutes under continuous agitation (250 rpm) to ensure the partitioning of undec-3-en-2-one into the headspace reaches thermodynamic equilibrium.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace for 20 minutes at 40 °C.

  • Desorption & Analysis: Retract the fiber and immediately inject it into the GC-MS inlet. Desorb at 250 °C for 3 minutes in splitless mode.

Table 2: GC-MS Method Parameters

ParameterSetting
Column HP-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium at 1.0 mL/min (Constant Flow)
Oven Program 50 °C (hold 2 min) 10 °C/min to 250 °C (hold 5 min)
MS Source Temp 230 °C
Mass Range (m/z) 40 – 350 amu

Advanced Synthetic Application: Cannabinoid Precursor Synthesis

In drug development, undec-3-en-2-one bridges the gap between F&F and pharmacology. It is a vital synthon in the synthesis of Cannabigerol (CBG) derivatives. The electron-withdrawing nature of the conjugated ketone creates a highly electrophilic β -carbon, making it an ideal candidate for Michael addition followed by Dieckmann condensation[3].

Protocol 2: Synthesis of Methyl 6-heptyl-2-hydroxy-4-oxocyclohex-2-ene-1-carboxylate

Expertise & Causality behind Experimental Choices:

  • Solvent/Base Pairing: Utilizing Sodium Methoxide (NaOMe) in Methanol (MeOH) is critical. It matches the ester groups of the dimethyl malonate reagent, completely preventing transesterification side reactions that would lead to mixed-ester impurities[3].

  • Temperature Gradient (0 °C to 65 °C): The initial nucleophilic attack is highly exothermic. Performing the addition at 0 °C prevents polymerization of the enone. Subsequent heating to 65 °C provides the activation energy necessary for the intramolecular Dieckmann cyclization, driving the reaction to the thermodynamically stable 6-membered ring[3].

  • Acidic Workup: The reaction initially yields the sodium salt of the enol. Quenching with 3.0 M HCl to a precise pH of 2 is required to fully protonate the enolate, allowing the neutral β -keto ester to partition into the organic phase during extraction.

Step-by-Step Methodology:

  • Deprotonation: To a solution of dimethyl malonate (13.2 g, 100.0 mmol) in anhydrous methanol (80 mL), slowly add a 5.8 M solution of NaOMe in methanol (16.0 mL, 92.8 mmol) under an inert argon atmosphere at 0 °C. Stir for 15 minutes to generate the malonate enolate.

  • Michael Addition & Cyclization: Dropwise, add undec-3-en-2-one (12.10 g, 72.0 mmol) to the chilled mixture. Once the addition is complete, affix a reflux condenser and heat the reaction mixture to 65 °C for 18 hours[3].

  • Solvent Removal: Cool the mixture to room temperature and remove the methanol under reduced pressure (15 Torr).

  • Workup & Isolation: Dissolve the crude residue in 50 mL of dichloromethane (CH₂Cl₂), then add 50 mL of deionized water. Stir vigorously for 15 minutes. Discard the initial organic phase (which contains unreacted starting materials). Acidify the aqueous phase with 3.0 M aqueous HCl until pH 2 is reached[3]. Extract the newly precipitated product with fresh CH₂Cl₂ (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The product precipitates as a pale yellow solid (Expected Yield: ~79%; Melting Point: 71–72 °C)[3].

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic flow of Protocol 2, highlighting the transformation of the F&F ingredient into a pharmaceutical precursor.

Pathway U Undec-3-en-2-one (Michael Acceptor) R NaOMe / MeOH (Base Catalyst) U->R Mixed at 0 °C M Dimethyl Malonate (Nucleophile) M->R Mixed at 0 °C I Michael Addition Intermediate (Enolate Formation) R->I Deprotonation C Dieckmann Condensation (Intramolecular Cyclization) I->C 65 °C, 18h P Methyl 6-heptyl-2-hydroxy- 4-oxocyclohex-2-ene-1-carboxylate (CBG Precursor) C->P Acidic Workup (pH 2)

Figure 1: Mechanistic workflow for the synthesis of a cannabigerol precursor from undec-3-en-2-one.

References

  • Title: Undec-3-en-2-one CAS# 10522-37-9: Odor profile, Molecular ...
  • Source: thegoodscentscompany.
  • Title: Synthesis of 5-hydroxy-1,7-dioxaspiro[5.
  • Source: mdpi.

Sources

Application

Application Note: Regioselective Grignard Addition to Linear Enones (Undec-3-en-2-one)

Executive Summary & Scope The functionalization of linear aliphatic α,β -unsaturated ketones (enones) is a critical transformation in the synthesis of lipid-like building blocks, pheromones, and pharmaceutical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The functionalization of linear aliphatic α,β -unsaturated ketones (enones) is a critical transformation in the synthesis of lipid-like building blocks, pheromones, and pharmaceutical intermediates. Undec-3-en-2-one presents a specific synthetic challenge: as an acyclic enone, it is highly susceptible to competing nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β -carbon (1,4-conjugate addition).

This application note provides a self-validating, step-by-step protocol for the strictly regioselective 1,4-conjugate addition of Grignard reagents to undec-3-en-2-one. By leveraging Copper(I) catalysis and chlorotrimethylsilane (TMSCl) as a trapping agent, researchers can completely invert the innate 1,2-selectivity of hard Grignard nucleophiles, achieving >98% 1,4-regioselectivity[1].

Causality in Experimental Design: Mechanistic Insights

To achieve high fidelity in synthetic protocols, one must understand the causality behind the reagent selection. Grignard reagents ( RMgX ) are classically "hard" nucleophiles that preferentially attack the "hard" electrophilic carbonyl carbon of an enone, yielding allylic alcohols.

In 1941, Kharasch discovered that the addition of catalytic Copper(I) salts fundamentally alters this pathway[2]. The inclusion of Cu(I) facilitates a transmetalation event, converting the hard RMgX into a "softer" organocopper species ( RCu or cuprate). According to Hard-Soft Acid-Base (HSAB) theory, this soft nucleophile preferentially coordinates with the soft β -carbon of the enone's alkene moiety.

Furthermore, the addition of TMSCl is not merely an accessory; it is a kinetic necessity. TMSCl acts as a Lewis acid to activate the enone and rapidly traps the resulting Cu(III) enolate intermediate as a stable silyl enol ether[3]. This prevents reversible side-reactions, suppresses polymerization, and drives the catalytic cycle forward at cryogenic temperatures (-78 °C), where background uncatalyzed 1,2-addition is entirely halted.

Mechanism Cu Cu(I) Precatalyst (e.g., CuBr·SMe2) Organocopper R-Cu Species (Soft Nucleophile) Cu->Organocopper Transmetalation (from RMgX) Grignard RMgX (Hard Nucleophile) Grignard->Organocopper PiComplex π-Complex with Undec-3-en-2-one Organocopper->PiComplex Coordination to Enone CuIII Cu(III) Enolate Intermediate PiComplex->CuIII Oxidative Addition Product 1,4-Adduct (Silyl Enol Ether) CuIII->Product Reductive Elimination Product->Cu Catalyst Regeneration TMSCl TMSCl (Enolate Trapping) TMSCl->Product Trapping

Figure 1: Catalytic cycle of Cu-catalyzed 1,4-conjugate addition with TMSCl trapping.

Optimization Data: Regioselectivity Control

The table below summarizes the quantitative impact of catalyst and additive selection on the regioselectivity of methylmagnesium bromide ( MeMgBr ) addition to undec-3-en-2-one.

Table 1: Effect of Reaction Conditions on Regioselectivity

EntryCopper SourceAdditiveTemp (°C)1,4-Addition (%)1,2-Addition (%)
1NoneNone0< 5> 95
2CuI (5 mol%)None-786535
3CuBr·SMe₂ (5 mol%)None-788515
4 CuBr·SMe₂ (5 mol%) TMSCl (1.2 eq) -78 > 98 < 2

Note: CuBr·SMe₂ is preferred over CuI due to its superior solubility in THF and the stabilizing effect of the dimethyl sulfide ligand on the active Cu(I) species, which is critical for acyclic enones[1].

Experimental Protocols

Protocol A: Copper-Catalyzed 1,4-Conjugate Addition (Target Workflow)

This protocol describes the highly regioselective conjugate addition of an alkyl Grignard reagent to undec-3-en-2-one.

Reagents & Materials:

  • Undec-3-en-2-one (1.0 equiv, 10 mmol)

  • Alkylmagnesium bromide ( RMgBr , 1.2 equiv, 12 mmol, typically 1.0 M in THF)

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂, 0.05 equiv, 0.5 mmol)

  • Chlorotrimethylsilane (TMSCl, 1.2 equiv, 12 mmol) - Must be freshly distilled

  • Anhydrous Tetrahydrofuran (THF, 40 mL)

  • Saturated aqueous NH4​Cl solution

Step-by-Step Procedure:

  • System Preparation (Self-Validation Step): Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Causality: Organocuprates are highly sensitive to protic quenching; any residual moisture will prematurely destroy the active catalyst.

  • Catalyst Loading: Add CuBr·SMe₂ (102 mg, 0.5 mmol) to the flask, followed by anhydrous THF (20 mL). Stir at room temperature until a homogeneous, slightly yellow solution forms.

  • Temperature Control: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • Cuprate Formation: Dropwise add the Grignard reagent (12 mL, 1.0 M in THF) via syringe over 5 minutes. The solution will typically transition to a dark yellow or brownish hue, indicating the formation of the active organocopper species. Stir for 20 minutes at -78 °C.

  • Substrate & Additive Injection: In a separate dry vial, prepare a mixture of undec-3-en-2-one (1.68 g, 10 mmol) and TMSCl (1.52 mL, 12 mmol) in THF (20 mL). Add this mixture dropwise to the main reaction flask over 15 minutes down the inner wall of the flask to pre-cool the droplets.

  • Reaction Progression: Stir the reaction at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active enone spot indicates completion.

  • Quench and Hydrolysis: Quench the reaction at -78 °C by rapidly adding 10 mL of saturated aqueous NH4​Cl . Remove the cooling bath and allow the mixture to warm to room temperature. Causality: The NH4​Cl quench serves a dual purpose: it destroys any unreacted organometallic species and hydrolyzes the intermediate silyl enol ether to the final saturated ketone.

  • Workup: Extract the aqueous layer with Diethyl Ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 1,4-adduct (alkylated undecan-2-one derivative).

Workflow Prep 1. Preparation Flame-dried flask Mix 2. Cu(I) + THF Cool to -78°C Prep->Mix Grignard 3. Add RMgX Dropwise Mix->Grignard Substrate 4. Undec-3-en-2-one + TMSCl Grignard->Substrate Quench 5. Quench (NH4Cl) & Extract Substrate->Quench

Figure 2: Experimental workflow for Cu-catalyzed 1,4-conjugate addition.

Protocol B: Cerium-Catalyzed 1,2-Addition (Control/Alternative)

If the allylic alcohol (1,2-adduct) is desired instead, the regioselectivity can be completely inverted using Luche-type conditions.

  • Suspend anhydrous CeCl3​ (1.5 equiv) in THF and stir at room temperature for 2 hours to activate.

  • Cool to -78 °C and add the Grignard reagent (1.2 equiv). Stir for 30 minutes.

  • Add undec-3-en-2-one (1.0 equiv) dropwise.

  • Causality: The highly oxophilic Cerium strongly coordinates to the carbonyl oxygen, increasing its electrophilicity and strictly enforcing direct 1,2-attack by the Grignard reagent, completely shutting down the 1,4-pathway.

Expected Results & Analytical Characterization

Successful execution of Protocol A will yield a saturated, β -alkylated ketone.

  • 1H NMR Verification: The most definitive proof of 1,4-addition is the complete disappearance of the olefinic protons (typically found between δ 6.0 - 6.8 ppm in the starting undec-3-en-2-one). Furthermore, the methyl ketone singlet (originally at ~ δ 2.2 ppm) will shift slightly but remain intact, whereas in a 1,2-addition, this signal would shift significantly upfield due to the conversion of the carbonyl to a tertiary alcohol.

References

  • Kharasch, M. S.; Tawney, P. O. "Factors determining the course and mechanisms of Grignard reactions. II. The effect of metallic compounds on the reaction between isophorone and methylmagnesium bromide." Journal of the American Chemical Society, 1941.[2]

  • Feringa, B. L. "Phosphoramidites: marvellous ligands in catalytic asymmetric conjugate addition." Accounts of Chemical Research, 2000. [4]

  • Harutyunyan, S. R.; den Hartog, T.; Geurts, K.; Minnaard, A. J.; Feringa, B. L. "Catalytic Enantioselective Conjugate Addition with Grignard Reagents." Chemical Reviews, 2008. (Referenced via ACS Publications on acyclic enones).[1]

  • Li, Y.; et al. "Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones." Molecules (MDPI), 2023. [3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting E/Z Isomer Separation of Undec-3-en-2-one

Welcome to the technical support center for the resolution of E/Z isomers of undec-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in sep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the resolution of E/Z isomers of undec-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in separating these geometric isomers. Here, we will delve into the underlying principles of isomer separation and provide practical, field-tested solutions to common experimental hurdles.

Understanding the Challenge: The Subtle Differences Between E/Z Isomers

The primary difficulty in separating E/Z isomers of undec-3-en-2-one, an α,β-unsaturated ketone, lies in their very similar physicochemical properties.[1] Geometric isomers possess the same molecular formula and connectivity but differ in the spatial arrangement of substituents around a double bond.[2] This leads to nearly identical boiling points and polarities, making their separation a significant challenge for standard chromatographic methods.[1]

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z designation. For each carbon of the double bond, the substituents are ranked by atomic number. If the higher-priority groups are on the same side of the double bond, it is the Z-isomer (zusammen, German for "together"). If they are on opposite sides, it is the E-isomer (entgegen, German for "opposite").[3]

Caption: E/Z isomers of undec-3-en-2-one.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate the E/Z isomers of undec-3-en-2-one?

A1: The challenge arises from the minimal differences in their physical and chemical properties.[1] Because they have the same molecular weight and functional groups, their boiling points and polarities are very similar, making separation by standard distillation or chromatography difficult.

Q2: Which analytical techniques are best suited for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective methods.[4] The choice between them depends on the sample's volatility and thermal stability. For undec-3-en-2-one, which is reasonably volatile, GC is a powerful option. HPLC offers greater flexibility in stationary and mobile phases, which can be advantageous for optimizing separation.[1][5]

Q3: Can I use a standard C18 column for HPLC separation?

A3: While a C18 column can be used, achieving baseline separation may be challenging due to the isomers' similar polarities.[1] Separation on a C18 column relies on subtle differences in hydrophobic interactions.[1] Success often requires significant method optimization. For more reliable separation, specialized columns or techniques are often recommended.[1]

Q4: Is it possible to separate the isomers using non-chromatographic methods?

A4: While techniques like fractional crystallization can sometimes be used to separate geometric isomers, their success is highly unpredictable and depends on significant differences in crystal packing and solubility, which may not be present for undec-3-en-2-one.[6][7]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the separation of undec-3-en-2-one isomers.

Issue 1: Poor or No Separation in Gas Chromatography (GC)

Underlying Cause: The most common reasons for poor GC separation of geometric isomers are an inappropriate column stationary phase, a suboptimal oven temperature program, or an incorrect carrier gas flow rate.[1]

Solution Workflow:

start Poor GC Separation col Select a Polar Stationary Phase (e.g., WAX, PEG) start->col temp Optimize Oven Temperature Program (Low initial temp, slow ramp) col->temp flow Adjust Carrier Gas Flow Rate (Optimize for column efficiency) temp->flow result Improved Resolution flow->result

Caption: GC optimization workflow for E/Z isomer separation.

Step-by-Step Guidance:

  • Column Selection:

    • Action: Switch to a high-resolution capillary column with a polar stationary phase, such as one based on polyethylene glycol (PEG) or a wax-type phase.

    • Rationale: Polar stationary phases interact differently with the subtle differences in the dipole moments of the E and Z isomers, enhancing separation.[1]

  • Temperature Program Optimization:

    • Action: Begin with a low initial oven temperature and employ a slow temperature ramp rate (e.g., 1-2 °C/minute).[1]

    • Rationale: A slow ramp rate increases the time the isomers spend interacting with the stationary phase, maximizing the differential partitioning between them.

  • Carrier Gas Flow Rate:

    • Action: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the best column efficiency, as described by the van Deemter equation.

    • Rationale: An optimal flow rate minimizes band broadening, leading to sharper peaks and better resolution.

ParameterRecommendationRationale
Stationary Phase Polar (e.g., WAX, PEG)Enhances separation based on polarity differences.[1]
Temperature Program Low initial temp, slow ramp (1-2°C/min)Maximizes differential partitioning of isomers.[1]
Carrier Gas Flow Optimize for column dimensionsMinimizes band broadening for sharper peaks.
Issue 2: Co-elution of Isomers in High-Performance Liquid Chromatography (HPLC)

Underlying Cause: Co-elution in HPLC is typically due to insufficient selectivity of the stationary phase or a mobile phase that does not adequately differentiate between the isomers.

Solution Workflow:

start HPLC Co-elution col Change Stationary Phase (e.g., Phenyl, Cholesterol-based) start->col mobile Modify Mobile Phase Composition (Adjust solvent ratios, add modifiers) col->mobile silver Consider Silver Ion Chromatography (AgNO3-impregnated silica) mobile->silver result Successful Separation silver->result

Caption: HPLC optimization workflow for E/Z isomer separation.

Step-by-Step Guidance:

  • Stationary Phase Selection:

    • Action: If a C18 column is failing, try a stationary phase with different selectivity, such as a phenyl or a cholesterol-based column.[8][9]

    • Rationale: Phenyl columns can offer pi-pi interactions that may differ between the isomers. Cholesterol-based columns provide shape selectivity, which can be effective for separating geometric isomers.[8]

  • Mobile Phase Optimization:

    • Action: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. Small additions of a different organic modifier can sometimes significantly alter selectivity.[10]

    • Rationale: Changing the mobile phase composition alters the partitioning of the isomers between the stationary and mobile phases, which can lead to differential retention times.

  • Advanced Technique: Silver Ion Chromatography:

    • Action: For challenging separations, consider using a silica column impregnated with silver nitrate (AgNO₃).

    • Rationale: The silver ions can form reversible complexes with the pi electrons of the double bond. The stability of these complexes can differ between the E and Z isomers, leading to excellent separation.[7]

ParameterRecommendationRationale
Stationary Phase Phenyl, Cholesterol-based, or Silver-impregnated SilicaProvides alternative selectivities (pi-pi interactions, shape, complexation).[7][8][9]
Mobile Phase Vary organic solvent ratios and typesAlters isomer partitioning and can improve resolution.[10]
Temperature Control column temperatureCan influence selectivity and peak shape.

Experimental Protocols

Protocol 1: GC-FID Method for Undec-3-en-2-one Isomer Separation
  • Sample Preparation: Dissolve the isomer mixture in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC System and Conditions:

    • GC System: Agilent 8890 GC with FID or equivalent.

    • Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 2 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

Protocol 2: HPLC-UV Method for Undec-3-en-2-one Isomer Separation
  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Diode Array Detector (DAD) or UV detector at 225 nm.

    • Column: Cogent UDC-Cholesterol™ (150 mm x 4.6 mm, 5 µm) or a similar shape-selective column.

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

References

  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025, August 1). Vertex AI Search.
  • Application Notes and Protocols for the Separation of Geometric Isomers of Pheromones - Benchchem. (n.d.). BenchChem.
  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024, September 26). ResearchGate.
  • [Spectroscopic and chromatographic studies on photochemical isomerism of alpha, beta-diunsaturated ketones]. (2003, May 15). PubMed.
  • Which methods do chemical engineers use to separate isomers? (2015, April 12). Quora.
  • What is the most efficient approach to separate geometrical isomers? (2014, January 23). ResearchGate.
  • How to separate E and Z isomers? (2016, December 7). ResearchGate.
  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today.
  • What are the factors affecting separation in chromatography? (2018, July 13). Quora.
  • Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). HPLC Primer.
  • separation of two isomers. (2009, May 12). Chromatography Forum.
  • E-Z isomerism. (n.d.). Creative Chemistry.
  • Technical Support Center: Separation of (E) and (Z) Isomers of 3-Hexen-2-one. (n.d.). BenchChem.
  • Product Information - Easy purification of isomers with prepacked glass columns. (n.d.). YMC Europe.
  • E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
  • Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. (n.d.). The Royal Society of Chemistry.
  • 3-Undecen-2-one. (n.d.). NIST WebBook.
  • E and Z Notation For Alkenes (+ Cis/Trans). (2016, November 3). Master Organic Chemistry.
  • E-Z notation for geometric isomerism. (2012, November 15). Chemguide.
  • 7.6: Sequence Rules - The E,Z Designation. (2026, March 10). Chemistry LibreTexts.
  • 3-Undecen-2-one | C11H20O | CID 6437801. (n.d.). PubChem - NIH.
  • Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. (n.d.). Science of Synthesis.
  • α,β-Unsaturated carbonyl compound. (n.d.). Wikipedia.
  • Stereoisomers of undeca-1,3,5-triene and their chemical structures. (n.d.). BenchChem.
  • Showing Compound (E)-3-Decen-2-one (FDB020376). (2010, April 8). FooDB.
  • (PDF) Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. (n.d.). ResearchGate.
  • Photochemistry of α,β-unsaturated ketone~Olefin addition+ PhotodimerizationReaction .... (2022, July 28). YouTube.

Sources

Optimization

Technical Support Center: Optimizing Vacuum Distillation for Undec-3-en-2-one Purification

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of undec-3-en-2-one , a highly reactive α,β -uns...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of undec-3-en-2-one , a highly reactive α,β -unsaturated ketone. Because conjugated enones are highly susceptible to thermal degradation, double-bond isomerization, and radical-initiated polymerization, standard atmospheric distillation is unviable.

This technical resource provides field-proven, self-validating methodologies to master the thermodynamic and kinetic challenges of undec-3-en-2-one purification.

Thermodynamic Baselines & Quantitative Data

To prevent the destruction of the conjugated π -system, the distillation temperature must be strictly controlled by modulating the system pressure. The table below summarizes the boiling point of undec-3-en-2-one across different pressure regimes to help you calibrate your vacuum apparatus.

Pressure RegimeApprox. Boiling Point (°C)Thermal Degradation RiskCausality / System Impact
760 Torr (Atmospheric) ~236 °C (Extrapolated)Critical Immediate radical polymerization and decomposition[1].
15 Torr (Rough Vacuum) 136 – 138 °CModerate Viable for robust setups, but prolonged exposure causes isomerization[2].
3 Torr (High Vacuum) 80 – 83 °CLow (Optimal) Bypasses thermal degradation thresholds; preserves double-bond geometry[3].
Experimental Workflow & Logical Relationships

The following diagram illustrates the critical pathway for isolating high-purity undec-3-en-2-one while mitigating side reactions.

G A Crude Undec-3-en-2-one B Add Radical Inhibitor (0.1% w/w BHT) A->B Prevent Polymerization C Vacuum Equilibration (< 5 Torr) B->C Self-Validate Leak Rate D Thermal Ramp (Oil Bath: 100-110°C) C->D Minimize Thermal Stress E Fractional Distillation (Vapor: 80-83°C) D->E Isolate Target Fraction F High-Purity Enone (> 98% Yield) E->F Cool Under Vacuum

Logical workflow for the optimized vacuum distillation of undec-3-en-2-one.

Self-Validating Methodology: High-Vacuum Short-Path Distillation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Apparatus Assembly & Leak Validation

  • Action: Assemble a short-path distillation setup. Evacuate the system to the target pressure (e.g., 3 Torr). Isolate the vacuum pump by closing the manifold valve.

  • Causality: A short-path head minimizes the distance vapors must travel, drastically reducing the thermal residence time of the sensitive enone.

  • Validation: Monitor the pressure gauge for 5 minutes. If the pressure rises by more than 0.1 Torr/min, a micro-leak is present. Do not apply heat until the system holds a static vacuum.

Step 2: Matrix Preparation & Inhibition

  • Action: Add 0.1% w/w of a radical scavenger (such as Butylated hydroxytoluene, BHT) directly to the crude undec-3-en-2-one mixture in the boiling flask.

  • Causality: α,β -unsaturated ketones are highly prone to radical-induced cross-linking and 4[4]. BHT quenches free radicals before they can initiate a chain reaction.

Step 3: Vacuum Equilibration & Thermal Ramping

  • Action: Re-establish active vacuum at exactly 3 mmHg. Gradually ramp the oil bath temperature to 100–110 °C.

  • Causality: Lowering the pressure to 3 mmHg depresses the boiling point of undec-3-en-2-one to3[3]. Maintaining a ΔT of ~20–30 °C between the heating bath and the target vapor temperature ensures a steady distillation rate without superheating the crude matrix.

Step 4: Fractionation

  • Action: Discard the initial forerun (typically residual solvents or highly volatile aliphatic impurities). Swap the receiving flask and collect the main fraction only when the vapor temperature strictly stabilizes at 80–83 °C.

  • Validation: The vapor temperature must remain constant (± 1 °C). A sudden drop indicates the target molecule is depleted; a sudden spike indicates co-distillation of heavier impurities.

Step 5: Anaerobic Shutdown

  • Action: Turn off the heat and lower the oil bath. Allow the entire system to cool to ambient temperature before breaking the vacuum with an inert gas (Nitrogen or Argon).

  • Causality: Introducing atmospheric oxygen to a hot α,β -unsaturated ketone will immediately trigger oxidative degradation, turning your purified clear liquid yellow or brown.

Troubleshooting Guide

Q: Why is my crude mixture polymerizing into a dark, resinous solid in the boiling flask? A: You are experiencing thermal runaway and radical polymerization. This occurs when the heating bath is too hot (superheating) or if you omitted a radical inhibitor. Ensure you add 0.1% BHT prior to heating and verify your vacuum is deep enough to keep the bath temperature below 120 °C.

Q: Post-distillation NMR shows double-bond migration (isomerization) to the β,γ position. How do I prevent this? A: Prolonged thermal stress causes conjugated double bonds to shift to alternate, sometimes thermodynamically favored, isomers. To prevent this kinetic shifting, you must reduce the thermal residence time. Switch to a lower pressure (e.g., 3 Torr instead of 15 Torr) to drop the boiling point to 3[3], and use a shorter distillation column.

Q: The distillation temperature is fluctuating wildly, and the product is "bumping" violently into the condenser. A: Bumping is caused by a lack of nucleation sites under deep vacuum. Because boiling chips are ineffective under high vacuum, you must use a magnetic stirrer rotating at a high speed (e.g., 600+ RPM) to ensure even heat distribution. Alternatively, utilize a fine capillary bleed introducing a microscopic stream of inert gas to provide continuous nucleation.

Frequently Asked Questions (FAQs)

Q: What if my vacuum pump can only achieve 15 Torr? Can I still purify undec-3-en-2-one? A: Yes, but the risk profile increases. At 15 Torr, the boiling point of undec-3-en-2-one shifts up to 2[2]. You will need to set your oil bath to ~155–160 °C. At this temperature, the addition of a radical inhibitor is absolutely mandatory to prevent total loss of yield to polymerization.

Q: Can I use a rotary evaporator instead of a short-path distillation setup? A: No. A rotary evaporator is designed for bulk solvent removal, not for the fractional separation of molecules with similar boiling points. To separate undec-3-en-2-one from its synthetic precursors (like aldehydes or other ketones) or structural isomers, the theoretical plates provided by a short-path or Vigreux column are required.

Q: How should I store the purified undec-3-en-2-one? A: Store the purified enone in an amber glass vial (to prevent UV-initiated radical formation), blanketed under Argon or Nitrogen, and kept at -20 °C.

References
  • Product Class 9: Enones: (Z)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Production of α,β-unsaturated ketones (US4005147A)
  • undec-3-en-2-one Chemical Properties Source: Cheméo URL

Sources

Troubleshooting

Resolving GC-MS peak overlap for undec-3-en-2-one and its derivatives

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic and spectral resolution of undec-3-en-2-one (an α,β -unsaturated ketone) and its structurally similar derivatives (e.g., undecan-2-one, undec-3-en-2-ol, and geometric isomers).

Due to their nearly identical boiling points and polarities, these compounds frequently co-elute, compromising both qualitative identification and quantitative accuracy. This center provides field-proven troubleshooting workflows, self-validating protocols, and causality-driven solutions to resolve these complex overlaps.

Diagnostic FAQ: Identifying Co-Elution

Q: My chromatogram shows a single, symmetrical peak where I expect to see both undec-3-en-2-one and its saturated derivative (undecan-2-one). How can I definitively confirm co-elution?

A: Perfect co-elution rarely presents with obvious peak distortion, making visual inspection alone insufficient. To diagnose hidden co-elution, you must analyze the mass spectral uniformity across the peak's elution profile[1].

  • Analyze Peak Symmetry: Look for subtle discontinuities. A gradual, exponential decline indicates column tailing (often due to active site interactions), whereas a sudden "shoulder" indicates a secondary compound exiting the column simultaneously[1].

  • Evaluate Spectral Shifting: Extract spectra from the leading edge, the apex, and the tailing edge of the peak. If the relative abundance of diagnostic fragment ions shifts across the peak width, you have co-eluting compounds[1]. For example, undec-3-en-2-one will yield a strong molecular ion ( M+ ) and distinct fragmentation due to the double bond, whereas undecan-2-one will show a different fragmentation pattern (e.g., McLafferty rearrangement yielding m/z 58).

Table 1: Diagnostic Fragmentation for Undec-3-en-2-one vs. Derivatives

CompoundKey Structural FeaturePrimary Diagnostic Ions ( m/z )Expected GC Behavior (Non-Polar Column)
Undec-3-en-2-one α,β -unsaturated ketone M+ (168), 153 ( M−CH3​ ), 125Moderate retention, prone to enolization
Undecan-2-one Saturated ketone58 (McLafferty), 71, M+ (170)Elutes very closely to the unsaturated analog
Undec-3-en-2-ol Allylic alcohol M−H2​O (152), 71, 55Broader peak due to hydrogen bonding

Chromatographic Resolution: The Physical Fix

Q: I have confirmed co-elution. What are the primary chromatographic parameters I should adjust to separate undec-3-en-2-one from its derivatives?

A: When compounds share similar boiling points, separating them based on volatility (using a standard non-polar column like a DB-5) will inevitably lead to bunched, overlapping peaks[2]. You must shift the separation mechanism from volatility to selectivity ( α ) by changing the stationary phase[3].

  • Stationary Phase Selection: Switch from a non-polar 5% phenyl/95% dimethylpolysiloxane column to a polar polyethylene glycol (PEG/Wax) column. The polar phase will exploit the slight differences in dipole moments between the unsaturated ketone (undec-3-en-2-one) and the saturated ketone (undecan-2-one).

  • Temperature Ramp Optimization: Decreasing the initial column temperature and utilizing a multi-step, slower temperature ramp (e.g., 2–3 °C/min through the critical elution window) increases peak separation. However, be aware that this also increases peak width; improved resolution only occurs if the separation increases faster than the peak broadening[2].

GC_Troubleshooting Start Identify Peak Overlap (Spectral Shifting Detected) CheckChem Are derivatives polar (e.g., alcohols/acids)? Start->CheckChem Derivatize Perform Chemical Derivatization (MeOx + TMS) CheckChem->Derivatize Yes CheckIso Are they structural isomers (e.g., E/Z isomers)? CheckChem->CheckIso No Success Resolved GC-MS Peaks Derivatize->Success ChangeCol Change Stationary Phase (Non-polar -> Polar/PEG) CheckIso->ChangeCol Yes Deconvolute Apply Spectral Deconvolution (AMDIS Software) CheckIso->Deconvolute No (Identical chemistry) ChangeCol->Success Deconvolute->Success

Workflow for resolving undec-3-en-2-one GC-MS co-elution.

Chemical Derivatization: The Chemical Fix

Q: My sample contains undec-3-en-2-one and undec-3-en-2-ol. The alcohol peak is tailing severely and overlapping with the ketone. How do I resolve this?

A: The hydroxyl group on undec-3-en-2-ol causes hydrogen bonding with active sites in the GC inlet and column, leading to peak tailing and subsequent overlap. Furthermore, α,β -unsaturated ketones like undec-3-en-2-one can undergo tautomerization (enolization) at high temperatures, creating multiple artifact peaks[4].

The solution is a two-step Methoximation-Silylation (MeOx-TMS) derivatization .

  • Methoximation: Converts the ketone group into a methoxime derivative. This locks the conformation, prevents enolization, and stabilizes the molecule[4],[5].

  • Silylation: Replaces the active hydrogen on the hydroxyl group of the alcohol derivative with a bulky trimethylsilyl (TMS) group, drastically reducing polarity and increasing volatility[4].

Step-by-Step Protocol: Two-Step MeOx-TMS Derivatization

This protocol is a self-validating system; the inclusion of an internal standard ensures that any moisture interference (which degrades TMS reagents) is immediately flagged by a drop in the internal standard's signal amplitude.

Materials Required:

  • Methoxyamine hydrochloride (MeOx), 20 mg/mL in anhydrous pyridine.

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) catalyst.

  • Internal Standard (e.g., Myristic acid-d27).

Methodology:

  • Sample Drying (Critical): Transfer 1-3 mL of the sample extract to a 2 mL reaction vial. Add 5 µL of the internal standard. Evaporate the sample to complete dryness under a gentle stream of nitrogen. Causality: Silylation reagents are highly sensitive to water; even trace moisture will quench the reaction and ruin derivatization[5],[6].

  • Methoximation: Add 80 µL of the MeOx/pyridine solution to the dried residue[6]. Seal tightly with a PTFE-lined cap and vortex for 30 seconds.

  • Incubation 1: Incubate the mixture in a thermal shaker at 37 °C for 90 minutes at 1200 rpm[6]. This extended time ensures complete conversion of the sterically hindered ketone.

  • Silylation: Remove from heat and briefly centrifuge to collect condensation. Add 100 µL of MSTFA + 1% TMCS to the methoxyaminated sample[5],[6].

  • Incubation 2: Incubate the mixture at 37 °C for 30 minutes[5],[6].

  • Analysis: Cool the vial to room temperature, transfer to a GC autosampler vial, and inject within 24 hours to prevent degradation of the TMS-derivatives[5].

Derivatization_Pathway Ketone Undec-3-en-2-one (Target Ketone) MeOx Step 1: Methoximation (MeOx in Pyridine, 37°C) Ketone->MeOx Alcohol Undec-3-en-2-ol (Derivative) Alcohol->MeOx No Reaction TMS Step 2: Silylation (MSTFA + 1% TMCS, 37°C) MeOx->TMS Ketone_Deriv Methoxime Derivative (Stable, No Enolization) MeOx->Ketone_Deriv Alcohol_Deriv TMS-Ether Derivative (Highly Volatile, No Tailing) TMS->Alcohol_Deriv

Two-step MeOx-TMS chemical derivatization pathway for ketones and alcohols.

Spectral Deconvolution: The Computational Fix

Q: I cannot change my column chemistry, and derivatization is not an option for my workflow. How can I quantify undec-3-en-2-one when it is perfectly co-eluting with an isomer?

A: When physical and chemical separation methods are exhausted, you must rely on mathematical separation using Spectral Deconvolution . The industry standard for nominal mass GC-MS data is the Automated Mass Spectral Deconvolution and Identification System (AMDIS), developed by NIST[7],[8].

How it works (The Causality): AMDIS does not look at the Total Ion Chromatogram (TIC) as a single entity. Instead, it perceives components by calculating the first derivative of smoothed intensity values for individual Extracted Ion Chromatograms (EICs)[9].

  • Noise Analysis & Peak Perception: The software scans the TIC for individual fragment ions ( m/z ) that rise and fall together. It defines the beginning and end of a chromatographic peak based on these first derivatives[9].

  • Model Peak Determination: AMDIS identifies a "model peak" (the most symmetrical and abundant ion profile for a given compound).

  • Spectrum Extraction: By applying a Euclidean-normalized expression of the chromatographic data in the space of principal factors, AMDIS extrapolates the pure component spectra from the overlapping data[10]. It mathematically subtracts the contribution of the co-eluting isomer, allowing you to identify and quantify undec-3-en-2-one based solely on its unique, deconvoluted fragment ions (e.g., m/z 125 or 153)[11].

Implementation Note: For AMDIS to succeed, the mass spectra of the co-eluting isomers must not be 100% identical, and you must have a high data acquisition rate (at least 10–15 scans across the peak) to provide the algorithm with enough data points to model the peak shapes accurately[3].

References

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at:[Link]

  • ResearchGate. How can I improve the resolution of the peaks in gas chromatography? Available at:[Link]

  • University of Guelph. TMS Derivitization for GC-MS. Available at: [Link]

  • National Institutes of Health (PMC). Drying Enhances Signal Intensities for Global GC–MS Metabolomics. Available at:[Link]

  • National Institutes of Health (PMC). Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. Available at:[Link]

  • AMDIS.net. Deconvolving chromatographic peaks (US Patent 4,807,148). Available at: [Link]

  • Chromessence. FRAGRANCE GC/MS DECONVOLUTION. Available at:[Link]

  • California State University ScholarWorks. Investigation of Deconvolution Approaches in GC-MS Metabolomics Studies. Available at:[Link]

  • Open Source Spectrometry. Peak detection and deconvolution via AMDIS. Available at:[Link]

Sources

Optimization

Minimizing side reactions in undec-3-en-2-one cross-coupling

Welcome to the Technical Support Center. Cross-coupling acyclic α,β -unsaturated ketones (enones) like undec-3-en-2-one[1] presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Cross-coupling acyclic α,β -unsaturated ketones (enones) like undec-3-en-2-one[1] presents unique synthetic challenges. Because the conjugated system is highly reactive toward both radical and nucleophilic pathways, researchers frequently encounter competing side reactions such as double bond isomerization, Michael addition, and aryl homocoupling.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your vinylic substitution workflows.

Mechanistic Overview & Reaction Pathways

To successfully optimize your cross-coupling, you must first understand the diverging pathways within the catalytic cycle. The diagram below maps the critical decision points where the reaction can deviate from the desired Mizoroki-Heck coupling into problematic side reactions.

G Start Undec-3-en-2-one + Ar-X + Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)-Ar] Start->OxAdd Insertion Alkene Insertion (Rate-Determining) OxAdd->Insertion Homocouple Side Product: Ar-Ar Homocoupling OxAdd->Homocouple Competing pathway BetaElim syn-β-Hydride Elimination Insertion->BetaElim Fast elimination Reductive Hydride Intercept Insertion->Reductive Hydride source present Desired Desired Product: Cross-Coupled Enone BetaElim->Desired Reinsertion Pd-H Re-insertion BetaElim->Reinsertion Slow dissociation Isomer Side Product: Isomerized Enone Reinsertion->Isomer Michael Side Product: 1,4-Conjugate Addition Reductive->Michael

Figure 1: Catalytic pathways and competing side reactions in the Pd-catalyzed cross-coupling of undec-3-en-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling yields a mixture of double-bond isomers (e.g., undec-4-en-2-one) rather than the conjugated product. How do I lock the double bond in place? A: Double bond migration is a classic side reaction in the Mizoroki-Heck coupling of acyclic enones. After the rate-determining alkene insertion, the intermediate undergoes a syn- β -hydride elimination to form a Pd-H species coordinated to the newly formed alkene. Because undec-3-en-2-one is conformationally flexible, if the dissociation of this Pd-H complex is slow, the catalyst can re-insert into the alkene with opposite regiochemistry. Subsequent eliminations "walk" the double bond down the alkyl chain, pulling it out of conjugation. Causality & Solution: To prevent re-insertion, you must accelerate the dissociation of the Pd-H complex. The addition of silver salts (e.g., Ag2​CO3​ ) sequesters the halide ligand, generating a highly electrophilic cationic palladium intermediate that rapidly dissociates from the product alkene.

Q2: I am observing significant amounts of the 1,4-conjugate addition (Michael addition) product instead of the vinylic substitution. What is causing this? A: Undec-3-en-2-one is a potent Michael acceptor[1]. In traditional Heck reactions, the alkyl-Pd(II) intermediate must undergo β -hydride elimination to yield the vinylic substitution product. However, if a hydride source (such as formate, or hydrides generated from amine base degradation) is present, it can intercept the alkyl-Pd(II) intermediate before elimination occurs, resulting in a reductive Heck pathway (conjugate addition)[2]. Furthermore, when using boronic acids in an oxidative Heck system, conjugate addition can directly compete with the Heck pathway[3]. Causality & Solution: To favor the oxidative Heck pathway and suppress Michael addition, eliminate exogenous hydride sources and switch the solvent. Changing the solvent from 1,2-dichloroethane (DCE) to dimethyl sulfoxide (DMSO) alters the coordination sphere of the Pd(II) catalyst, strongly favoring β -hydride elimination over conjugate addition[3].

Q3: The reaction is stalling, and I am isolating large quantities of the homocoupled aryl partner. How can I improve the yield of the cross-coupled enone? A: Homocoupling of the aryl halide is a frequent side reaction, particularly when coupling electron-deficient aryl halides[4]. This occurs when the oxidative addition complex (Pd(II)-Ar) builds up because the subsequent alkene insertion step is sterically or electronically hindered. The accumulated Pd(II)-Ar species then transmetalates with another equivalent of the starting material. Causality & Solution: You must accelerate the rate-determining alkene insertion step. Utilizing bulky, electron-rich bidentate or specialized phosphine ligands (such as BippyPhos) increases the electron density on the palladium center, facilitating a faster insertion of the enone into the Pd-Ar bond and outcompeting the homocoupling pathway[4].

Quantitative Data: Additive & Ligand Effects on Product Distribution

The following table summarizes the causal impact of specific reaction modifications on the product distribution when coupling undec-3-en-2-one with a standard aryl bromide.

Reaction ConditionDesired Cross-Coupled (%)Isomerized Enone (%)Michael Addition (%)Homocoupling (%)
Standard: Pd(OAc)₂, Et₃N, DMF35252020
Halide Abstraction: Add Ag₂CO₃65<51515
Solvent Switch: DCE to DMSO7010<515
Optimized: BippyPhos + Ag₂CO₃ + DMSO92 <2 <2 <4

Standard Operating Procedure (SOP): Optimized Mizoroki-Heck Coupling

This protocol is designed as a self-validating system . Each step includes observable physical checks to ensure the chemical state of the reaction is correct before proceeding.

Objective: Synthesize α -aryl-undec-3-en-2-one while suppressing isomerization, conjugate addition, and homocoupling. Reagents: Undec-3-en-2-one (1.5 equiv), Aryl bromide (1.0 equiv), Pd2​(dba)3​ (2.5 mol%), BippyPhos (11 mol%), Ag2​CO3​ (2.0 equiv), Anhydrous DMSO (0.2 M).

Step 1: Catalyst Pre-activation
  • In an oven-dried Schlenk flask under a strict argon atmosphere, combine Pd2​(dba)3​ and BippyPhos in anhydrous DMSO.

  • Stir at room temperature for 15 minutes.

Validation Check: The solution must transition from a dark purple/black suspension to a homogeneous deep red/brown solution. Causality: If the solution remains cloudy, the active Pd(0)-ligand complex has not fully formed; verify the anhydrous nature of your solvent and the integrity of your argon line.

Step 2: Substrate & Additive Introduction
  • Add the aryl bromide, followed immediately by undec-3-en-2-one[1].

  • Add Ag2​CO3​ in one single, rapid portion against a positive flow of argon.

Validation Check: The addition of the silver salt should create a fine, stable suspension. Causality: A rapid color change to pale yellow at this stage indicates premature catalyst deactivation, often due to oxygen ingress or impure silver salts.

Step 3: Reaction Execution
  • Seal the flask and heat the reaction mixture to 80 °C for 12 hours.

Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The aryl bromide spot should disappear entirely, and a new UV-active spot (the conjugated cross-coupled enone) should appear at a lower Rf​ . Causality: If a prominent spot appears at a higher Rf​ than the enone, homocoupling (biaryl formation) has occurred, indicating that your alkene insertion is still too slow.

Step 4: Quench and Workup
  • Cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the crude mixture through a tightly packed pad of Celite to remove silver salts and precipitated palladium black.

Validation Check: The filtrate should be entirely clear and free of black particulates. Causality: Particulates left in the organic phase will stabilize emulsions during the subsequent aqueous washing steps, leading to severe product loss.

  • Wash the organic layer with deionized water (3x) to remove the DMSO, followed by a single brine wash. Dry over anhydrous MgSO4​ .

Step 5: Purification
  • Concentrate the organic phase under reduced pressure and purify the residue via flash column chromatography to isolate the pure α -aryl-undec-3-en-2-one.

References[1] Title: Undec-3-en-2-one | C11H20O | CID 114577 - PubChem

Source: nih.gov URL: [4] Title: Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones Source: acs.org URL: [2] Title: Palladium-Catalyzed Reductive Heck Coupling of Alkenes Source: nih.gov URL: [3] Title: Enantioselective oxidative boron Heck reactions Source: rsc.org URL:

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Undec-3-EN-2-one

Hazard Analysis: A Precautionary Approach Given the absence of a dedicated SDS for Undec-3-EN-2-one, we must infer its potential hazards from related chemical structures. Structurally similar ketones, such as Undecan-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: A Precautionary Approach

Given the absence of a dedicated SDS for Undec-3-EN-2-one, we must infer its potential hazards from related chemical structures. Structurally similar ketones, such as Undecan-2-one and 3-Decen-2-one, provide valuable insights into the potential risks associated with this compound.

  • Skin Irritation: Undecan-2-one is classified as causing skin irritation.[1] It is therefore prudent to assume that Undec-3-EN-2-one may also cause skin irritation upon contact.

  • Eye Irritation: 3-Decen-2-one is known to cause serious eye irritation.[2] This suggests a high likelihood that Undec-3-EN-2-one is also an eye irritant.

  • Aquatic Toxicity: Undecan-2-one is classified as very toxic to aquatic life with long-lasting effects.[1] This highlights the importance of proper disposal procedures to prevent environmental contamination.

Based on this analysis of related compounds, Undec-3-EN-2-one should be handled as a substance that is, at a minimum, a skin and eye irritant and harmful to the aquatic environment.

Essential Personal Protective Equipment (PPE)

The following PPE is recommended for all procedures involving the handling of Undec-3-EN-2-one. The level of protection may need to be escalated based on the scale of the experiment and the potential for exposure.

Eye and Face Protection

Recommendation: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during transfers of larger volumes or when heating the substance.

PPE Standard Justification
Chemical Safety GogglesEN166 or equivalent[3]Protects against splashes and droplets, a likely hazard given the irritant nature of similar ketones.
Face ShieldANSI Z87.1 or equivalentProvides a secondary layer of protection for the entire face from splashes of larger volumes.
Skin Protection

Recommendation: Nitrile gloves are recommended for handling Undec-3-EN-2-one. A standard laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, chemical-resistant aprons or coveralls should be considered.

PPE Standard Justification
Nitrile GlovesEN 374 or equivalent[1]Provides a barrier against skin contact, mitigating the risk of irritation.
Laboratory CoatN/AProtects personal clothing from contamination and minor splashes.
Chemical-Resistant Apron/CoverallsN/AOffers additional protection for the body during large-scale operations.
Respiratory Protection

Recommendation: Under normal laboratory conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is not typically required. However, if there is a risk of generating aerosols or vapors, or if working outside of a fume hood, a respirator may be necessary.

PPE Standard Justification
Air-Purifying Respirator with Organic Vapor CartridgesNIOSH approved or equivalentProtects against the inhalation of potentially harmful organic vapors if engineering controls are insufficient.

Procedural Guidance: Donning and Doffing of PPE

The proper sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat.

Doffing Sequence:
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior surface.

  • Goggles/Face Shield: Remove by handling the strap.

  • Respirator (if required): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Undec-3-EN-2-one.

PPE_Decision_Workflow cluster_start Initial Assessment cluster_scale Scale of Operation cluster_procedure Procedure Risk cluster_ppe PPE Level start Start: Handling Undec-3-EN-2-one scale Small Scale (<10g) or Large Scale (>10g)? start->scale procedure Risk of Aerosol/Splash? scale->procedure Small Scale scale->procedure Large Scale level_3 Maximum PPE: - Add Respirator - Chemical Apron scale->level_3 Large Scale with High Risk level_1 Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles procedure->level_1 Low Risk level_2 Enhanced PPE: - Add Face Shield procedure->level_2 High Risk

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Ensuring a Safe Workspace

A multi-layered approach to safety is essential. PPE is the last line of defense, preceded by robust engineering controls and safe work practices.

  • Engineering Controls:

    • Chemical Fume Hood: All work with Undec-3-EN-2-one should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ventilation: Ensure general laboratory ventilation is adequate.

  • Good Laboratory Practices:

    • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[1]

    • Minimize Contact: Avoid direct contact with the skin, eyes, and clothing.

    • Hand Washing: Always wash hands thoroughly after handling the chemical and before leaving the laboratory.[1]

    • Labeling: Ensure all containers of Undec-3-EN-2-one are clearly and accurately labeled.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste and contaminated materials is crucial to protect the environment and non-laboratory personnel.

  • Contaminated PPE:

    • Disposable gloves, aprons, and other contaminated items should be placed in a designated, sealed waste container for hazardous materials.

    • Non-disposable PPE should be decontaminated according to institutional guidelines.

  • Chemical Waste:

    • All waste containing Undec-3-EN-2-one should be collected in a clearly labeled, sealed, and compatible waste container.

    • Dispose of chemical waste through your institution's hazardous waste management program. Do not pour down the drain. The aquatic toxicity of similar compounds indicates this would be environmentally damaging.[1]

References

  • NextSDS. (n.d.). undec-3-en-2-one — Chemical Substance Information. Retrieved from [Link]

  • United Nations Economic Commission for Europe (UNECE). (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Annex 3. Retrieved from [Link]

  • Safety data sheet. (2024, February 2). 2-Undecanone.
  • Chemos GmbH & Co. KG. (2019, October 9). Safety Data Sheet: Undecan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). Undec-3-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Undecen-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • CPAchem. (2024, August 8). Safety data sheet - 3-Decen-2-one. Retrieved from [Link]

  • ThreeBond. (2024, February 1). 安全データシート (Safety Data Sheet).
  • Ministry of Health, Labour and Welfare, Japan. (2017, January 13). 各国の化学品分類とJIS規格の比較表 (Comparison table of chemical classification of each country and JIS standard).
  • World Health Organization (WHO). (n.d.). Personal protective equipment (PPE). Retrieved from [Link]

  • Oriental Giken, Inc. (2026, March 10). BSLレベルに応じた個人用保護具(PPE)について (About Personal Protective Equipment (PPE) according to BSL level). Retrieved from [Link]

  • ULTITEC. (n.d.). CE 規格 (CE Standard). Retrieved from [Link]

  • Rossini Abbigliamento Professionale. (2025, January 7). PPE category I, II, III: here's what you need to know. Retrieved from [Link]

  • Fujitex Co., Ltd. (n.d.). 感染防護基本セット (Infection Protection Basic Set). Retrieved from [Link]

Sources

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